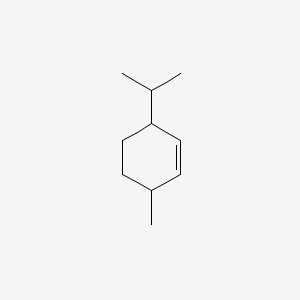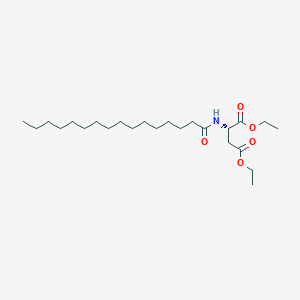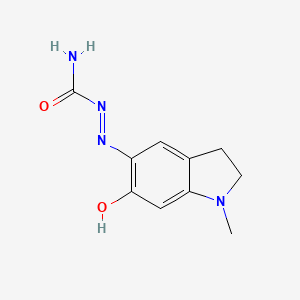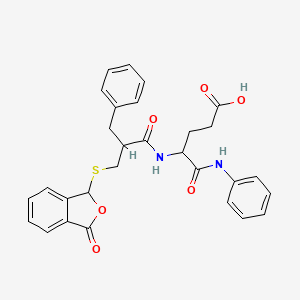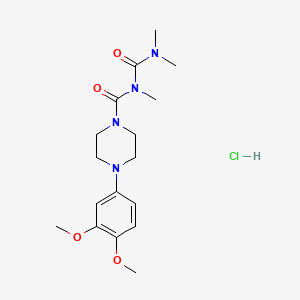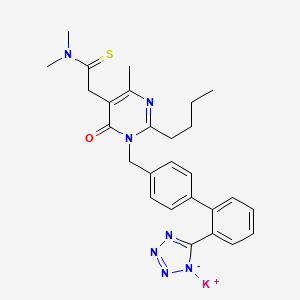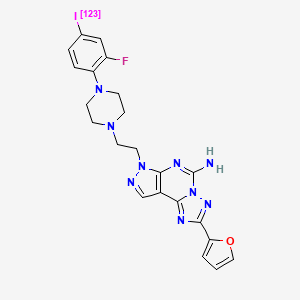
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorine, iodine, piperazine, furan, pyrazolo, triazolo, and pyrimidin moieties, making it a subject of study for its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-yl and pyrazolo-triazolo-pyrimidin core structures, followed by the introduction of the piperazine and fluoroiodophenyl groups. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is investigated for its potential as a radiolabeled tracer due to the presence of the iodine-123 isotope. This makes it useful in imaging studies, such as positron emission tomography (PET) scans, to track biological processes in vivo.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the field of oncology. Its ability to target specific molecular pathways makes it a candidate for the development of targeted therapies for cancer treatment.
Industry
In the industrial sector, the compound’s unique properties may be leveraged for the development of new materials, such as polymers or coatings, with enhanced performance characteristics.
作用機序
The mechanism of action of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
- 7-(2-(4-(2-Iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
Uniqueness
The uniqueness of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine lies in its combination of fluorine and iodine isotopes, which imparts distinct chemical and biological properties. This dual labeling allows for versatile applications in both chemical synthesis and biomedical imaging, setting it apart from other similar compounds.
特性
CAS番号 |
1628318-66-0 |
|---|---|
分子式 |
C22H21FIN9O |
分子量 |
569.4 g/mol |
IUPAC名 |
10-[2-[4-(2-fluoro-4-(123I)iodanylphenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C22H21FIN9O/c23-16-12-14(24)3-4-17(16)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28)/i24-4 |
InChIキー |
JVFOCNGXDZHLFX-JNYMONNXSA-N |
異性体SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)[123I])F |
正規SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



